molecular formula C7H8N2O3 B14469637 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide CAS No. 70792-60-8

3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide

Cat. No.: B14469637
CAS No.: 70792-60-8
M. Wt: 168.15 g/mol
InChI Key: AOXUIGBKUKVIHS-UHFFFAOYSA-N
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Description

3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide is an organic compound with the molecular formula C7H9NO2 This compound is characterized by the presence of an oxo group, an imino group, and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide typically involves the reaction of a suitable precursor with hydroxylamine and propargyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime and subsequent amidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, facilitating the attachment of the compound to biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide is unique due to the presence of both the oxime and prop-2-yn-1-yloxy groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound.

Properties

CAS No.

70792-60-8

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-oxo-2-prop-2-ynoxyiminobutanamide

InChI

InChI=1S/C7H8N2O3/c1-3-4-12-9-6(5(2)10)7(8)11/h1H,4H2,2H3,(H2,8,11)

InChI Key

AOXUIGBKUKVIHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NOCC#C)C(=O)N

Origin of Product

United States

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